molecular formula C12H15NO3 B1415165 Ethyl 2-(indolin-4-yloxy)acetate CAS No. 947382-57-2

Ethyl 2-(indolin-4-yloxy)acetate

Cat. No. B1415165
M. Wt: 221.25 g/mol
InChI Key: BGXHIDHBBYHEBX-UHFFFAOYSA-N
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Description

Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound with the formula C12H15NO3 and a molecular weight of 221.25 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(indolin-4-yloxy)acetate consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms can be determined through techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

Ethyl 2-(indolin-4-yloxy)acetate is a colorless liquid . It has a boiling point of 77.1°C (170.78°F), and a melting point of -83.6°C (-118.48°F). Its molecular weight is 221.25 g/mol. It is less dense than water and has a density of 0.897 g/cm³ at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indole Nucleosides : Ethyl 2-(indolin-4-yloxy)acetate is utilized in the synthesis of indole nucleosides. For example, ethyl indolin-3-acetate is a precursor in the production of 1-(β-D-ribofuranosyl)indol-3-acetic acid, a compound with potential biological significance (Chu, Suh, & Cutler, 1986).

  • Antimicrobial Activity : Ethyl 2-(indolin-4-yloxy)acetate is used to create compounds with antimicrobial properties. It reacts with hydrazine hydrate to form acetohydrazide, which upon further reaction produces compounds with significant antimicrobial activity (Prasad, 2017).

  • Pharmacokinetics : This compound is also involved in pharmacokinetic studies. For example, it is used in the quantitative analysis of aminopropan-2-ol derivatives in pharmacokinetic studies, showcasing its application in understanding drug metabolism and distribution (Walczak, 2014).

  • Synthesis of Succinimidoacetates : It is used in synthesizing succinimidoacetates, compounds that have shown notable antibacterial and antifungal activities. This underscores its role in the development of new antimicrobial agents (Ahmed et al., 2006).

Environmental and Industrial Applications

  • Flow Chemistry Techniques : Ethyl 2-(indolin-4-yloxy)acetate is used in flow chemistry for the synthesis of complex molecules, highlighting its role in improving industrial chemical processes. This application is particularly relevant in the synthesis of pharmaceuticals (Örkényi et al., 2017).

  • Corrosion Inhibition : The compound is studied in the context of corrosion inhibition, particularly in relation to copper. This suggests its potential use in industrial settings for protecting metals against corrosion (Zarrouk et al., 2014).

  • Antioxidative Properties : Ethyl 2-(indolin-4-yloxy)acetate derivatives have been investigated for their antioxidative properties. This application is significant in the development of new antioxidants for use in various industries, including pharmaceuticals and food processing (Makkar & Chakraborty, 2018).

Safety And Hazards

Ethyl 2-(indolin-4-yloxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-indol-4-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-5,13H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXHIDHBBYHEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(indolin-4-yloxy)acetate

Synthesis routes and methods

Procedure details

To a solution of commercially available 4-hydroindole (compound 1, 0.226 g, 1.7 mmol) and potassium carbonate (0.704 g, 5.1 mmol) in acetone was added ethyl bromoacetate (0.3 mL, 2.6 mmol). The reaction mixture was stirred at RT for 18 h, and then filtered. The solvent was removed and the green oil was purified by flash chromatography [hexanes-ethyl acetate (4:1)] to give ethyl(indol-4-yloxy)acetate. NMR: δ (300 MHz, CDCl3) 8.2 (br s, 1H), 7.13 (dd, J=5.6, 2.3 Hz, 1H), 7.1-7.06 (m, 2H), 6.73 (t, J=2.4 Hz), 6.43 (dd, J=5.9, 2.7 Hz, 1H), 4.78 (s, 2H), 4.28 (q, J=7.4 Hz, 2H), 1.31 (t, J=7.4 Hz, 3H). To a solution of this indole in acetic acid (10 mL) was added sodium cyanoborohydride (0.302 g, 4.8 mmol) as a solid. The reaction mixture was stirred at RT for 18 h, then neutralized with aqueous sodium bicarbonate and extracted with diethyl ether. The solvent was removed to give compound 2a (0.308 g, 88% yield) as a colorless oil. NMR: δ (300 MHz, CDCl3) 6.98 (d, J=7.9 Hz, 1H), 6.39 (t, J=7.9 Hz, 1H), 6.18 (d, J=7.9 Hz, 1H), 4.62 (s, 2H), 4.28 (q, J=7.0, Hz, 2H), 3.58 (t, J=8.4 Hz, 2H), 3.07 (t, J=8.4 Hz, 2H), 1.30 (t, J=7.0 Hz, 3H).
Quantity
0 (± 1) mol
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reactant
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0.302 g
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10 mL
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solvent
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0 (± 1) mol
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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